1-Methyl-3-trifluoromethylpyrazole-5-boronic acid
Overview
Description
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid is a compound that is likely to share characteristics with other boronic acid derivatives, which are known for their utility in various organic reactions and as intermediates in the synthesis of more complex molecules. Boronic acids are typically involved in catalysis, coupling reactions, and as stabilizers for certain molecular structures .
Synthesis Analysis
The synthesis of boronic acid derivatives can involve multiple steps, including reactions with methylpyrazoles and trifluoromethyl groups. For instance, the reaction of 3(5)-methylpyrazole with methyl methacrylate followed by hydrolysis can lead to related compounds . Additionally, the reaction of 3(5)-methyl-5(3)-trifluoromethylpyrazole with chloroform can result in a complex mixture of compounds, including fluorinated analogs of tris(pyrazol-1-yl)methane . These methods could potentially be adapted for the synthesis of 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives can be elucidated using techniques such as X-ray diffraction (XRD), which has been used to determine the structure of similar compounds . The geometry around the boron atom is often trigonal planar, allowing for the formation of reversible covalent bonds with diols and other nucleophiles, which is a key feature in their reactivity.
Chemical Reactions Analysis
Boronic acids are known to participate in various chemical reactions. They can act as catalysts in dehydrative condensation reactions between carboxylic acids and amines . They are also involved in the synthesis of 1,2,3-triazoles through one-pot multi-component reactions with azides and active methylene compounds . These reactions are facilitated by the unique electronic and steric properties of the boronic acid group.
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids can be influenced by their substituents. For example, the presence of trifluoromethyl groups can affect the acidity and stability of the boronic acid, as well as its reactivity in coupling reactions . The vibrational spectra and molecular resonance states of similar compounds have been studied using NMR spectroscopy, which can provide insights into the dynamic behavior of these molecules under different conditions .
Scientific Research Applications
Molecular Structure and Resonance States
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, along with similar molecules like 4-Methyl-1H-Indazole-5-Boronic Acid, exhibits different resonance states under varying temperatures, making it challenging to characterize. Using nuclear magnetic resonance (NMR) spectroscopy, researchers have been able to study these resonance states and molecular structures, providing valuable insights into the behavior of these compounds under different conditions (Dikmen, 2018).
Reactivity in Borylation Chemistry
Tris(pentafluorophenyl)boron and related compounds like 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid have been found to be highly reactive in borylation chemistry. These compounds have been used in a wide range of reactions including hydrogenation and hydrosilylation, demonstrating the versatility and importance of such boron-based reagents in modern chemistry (Lawson & Melen, 2017).
Catalytic Applications
Research has shown that boronic acids, including 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid, can be used as catalysts in various chemical reactions. For example, they have been used in aza-Michael additions, highlighting their potential in creating densely functionalized cyclohexanes (Hashimoto, Gálvez, & Maruoka, 2015).
Sensing Applications
Boronic acids have been employed in the development of fluorescent chemosensors, useful for detecting biological active substances such as carbohydrates and bioactive substances. This reflects the growing interest in using boronic acids like 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid in biological and chemical sensing applications (Huang et al., 2012).
Use in Organic Synthesis
properties
IUPAC Name |
[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BF3N2O2/c1-11-4(6(12)13)2-3(10-11)5(7,8)9/h2,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUNXPPXMANQGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NN1C)C(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BF3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476603 | |
Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |
CAS RN |
344591-91-9 | |
Record name | 1-Methyl-3-trifluoromethylpyrazole-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476603 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-3-(trifluoroMethyl)pyrazole-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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